molecular formula C22H19FN2O2 B11509858 1H-Benzoimidazole, 2-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-

1H-Benzoimidazole, 2-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-

Cat. No.: B11509858
M. Wt: 362.4 g/mol
InChI Key: KFFYUWBIMQMNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes both methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired benzodiazole structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzodiazole compounds.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE include:

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE apart from these similar compounds is its unique combination of methoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-20-12-9-16(13-21(20)27-2)22-24-18-5-3-4-6-19(18)25(22)14-15-7-10-17(23)11-8-15/h3-13H,14H2,1-2H3

InChI Key

KFFYUWBIMQMNFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.